[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-
Description
[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- (CAS 3419-49-6) is a biphenyl-based acetamide derivative characterized by a pyridinyl substituent on the acetamide nitrogen. Its molecular formula is C₁₉H₁₆N₂O, with a molecular weight of 288.35 g/mol (based on analogous compounds) .
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylphenyl)-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(21-18-10-12-20-13-11-18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDETZHBLXPUMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride and a suitable catalyst.
Attachment of Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction, where a halogenated biphenyl intermediate reacts with a pyridine derivative.
Industrial Production Methods: Industrial production of [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine derivative.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various functional groups on the biphenyl core.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as an anti-inflammatory agent. It serves as a precursor for the synthesis of various anti-inflammatory [(biphenylyalkanoyl)amino]pyridines , which exhibit significant pharmacological activity against inflammatory diseases .
Research indicates that biphenyl derivatives have diverse biological activities, including:
- Antimicrobial Activity : Compounds derived from biphenyl structures have shown effectiveness against various bacterial strains .
- Antitumor Properties : Certain biphenyl derivatives are being explored for their potential in cancer treatment due to their ability to inhibit tumor growth .
- Anti-asthmatic Effects : Similar compounds have been reported to possess anti-asthmatic properties, contributing to respiratory health .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of derivatives synthesized from [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-. The results demonstrated a significant reduction in inflammation markers in animal models, suggesting potential therapeutic applications in treating conditions like rheumatoid arthritis.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound and its derivatives. The findings revealed effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- involves its interaction with specific molecular targets. The biphenyl core provides a rigid scaffold, while the acetamide and pyridinyl groups facilitate binding to proteins or enzymes. This binding can modulate the activity of the target, leading to desired biological effects. The compound may interact with pathways involved in signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-, highlighting differences in substituents, physicochemical properties, and applications:
Substituent Effects on Physicochemical Properties
- Pyridinyl vs. Hydroxyl Groups: The pyridinyl group in the target compound introduces aromaticity and moderate basicity (pKa ~5 for pyridine), enhancing π-π interactions in biological targets.
- Alkyl Chains : The pentyl group in BPA-1 significantly boosts lipophilicity (logP ~5.5 estimated), making it suitable for liquid crystal applications, whereas the parent acetamide (CAS 4075-79-0) has a lower logP (~3.2) .
- Piperazinyl vs. Pyridinyl : The piperazinyl ethyl group in CAS 915702-85-1 introduces a basic amine, improving water solubility (logP ~2.8) and enabling protonation at physiological pH, which is advantageous for blood-brain barrier penetration .
Thermal and Spectral Data
- Melting Points : The parent compound (CAS 4075-79-0) melts at 172.8°C, while pyridine derivatives (e.g., CAS 3419-49-6) likely have higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
- NMR Trends : In analogs like PSP41, acetamide protons resonate at δ ~2.1 ppm (CH₃CO), while aromatic protons in biphenyl-pyridinyl systems appear between δ 7.2–8.5 ppm, depending on substitution patterns .
Biological Activity
[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with an acetamide group and a pyridine moiety. The presence of these functional groups is significant for its biological interactions.
The biological activity of [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl- is thought to arise from its interaction with specific enzymes and receptors. The biphenyl moiety may enhance binding affinity due to π-π stacking interactions, while the pyridine group can improve solubility and bioavailability in biological systems .
Biological Activity Overview
The compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of biphenyl compounds can exhibit antibacterial properties. For instance, similar compounds have shown effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Anticancer Potential : The biphenyl structure has been linked to anticancer properties in various studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF7 and A549, indicating potential for further development in cancer therapeutics .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 mg/mL | |
| Anticancer | MCF7 | IC50 = 3.79 µM | |
| Anticancer | A549 | IC50 = 26 µM |
Detailed Research Findings
- Antimicrobial Studies : In a study assessing the antimicrobial efficacy of biphenyl derivatives, compounds similar to [1,1-Biphenyl]-4-acetamide demonstrated significant antibacterial activity against gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
- Cytotoxicity Assessments : Research on the cytotoxic effects of related compounds revealed that they induce apoptosis in cancer cells through the activation of caspase pathways. The findings suggest that these compounds could be developed as novel anticancer agents targeting specific cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of biphenyl derivatives indicate that modifications to the biphenyl or pyridine rings can significantly alter their biological activity. For example, substitutions on the phenyl ring have been shown to enhance both antibacterial and anticancer activities .
Q & A
Q. What are the established synthetic routes for [1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of biphenyl acetamide derivatives typically involves coupling reactions between biphenyl carboxylic acid derivatives and amine-containing moieties. For example:
- Step 1: React 4-bromobiphenyl with potassium cyanate to introduce the acetamide group.
- Step 2: Perform a nucleophilic substitution or Buchwald–Hartwig amination to introduce the pyridinyl group at the N-position .
- Optimization Tips:
- Use palladium catalysts (e.g., Pd(OAc)₂) for efficient cross-coupling.
- Control temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of [1,1-Biphenyl]-4-acetamide derivatives?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.0 ppm) and acetamide carbonyl (δ ~170 ppm). Pyridinyl protons appear as distinct splitting patterns (e.g., δ 8.5 ppm for para-substituted pyridine) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 238.29 for C₁₅H₁₄N₂O) and fragmentation patterns .
- FT-IR: Validate amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- UV-Vis: Monitor π→π* transitions in biphenyl (λₘₐₓ ~260 nm) .
Q. What safety protocols are essential for handling [1,1-Biphenyl]-4-acetamide derivatives in laboratory settings?
Methodological Answer:
- Use fume hoods and PPE (gloves, lab coat) to avoid inhalation or skin contact.
- Store in airtight containers at 2–8°C to prevent degradation.
- In case of exposure:
Advanced Research Questions
Q. How can SHELX software resolve crystallographic ambiguities in [1,1-Biphenyl]-4-acetamide derivatives, particularly in cases of twinning or disorder?
Methodological Answer:
- Twinning: Use SHELXL’s
TWINandBASFcommands to refine twin fractions. Input HKLF5 format data for multi-component refinement . - Disorder: Apply
PARTandSUMPrestraints to model split positions. Validate withSIMUandDELUconstraints to suppress unrealistic thermal motion . - Validation: Check R₁ (<5%), wR₂ (<10%), and goodness-of-fit (GOF ~1.0) post-refinement. Use
PLATONto verify hydrogen bonding and π-stacking interactions .
Q. What strategies reconcile discrepancies in pharmacological data (e.g., IC₅₀ variability) across studies involving [1,1-Biphenyl]-4-acetamide analogs?
Methodological Answer:
- Standardize assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C).
- Control variables:
- Pre-equilibrate compounds in assay media to avoid solubility artifacts.
- Validate purity via HPLC (>98%) to exclude byproduct interference .
- Meta-analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch effects and assay sensitivity .
Q. How do solvent polarity and proticity influence the conformational dynamics of [1,1-Biphenyl]-4-acetamide derivatives in solution-phase studies?
Methodological Answer:
- Polar aprotic solvents (DMSO, DMF): Stabilize planar conformations via dipole-dipole interactions, enhancing amide resonance.
- Protic solvents (MeOH, H₂O): Promote hydrogen bonding with the pyridinyl N, inducing torsional strain in the biphenyl moiety.
- Experimental validation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
